

Furan-2,5-dicarbonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: Furan-2,5-dicarbonitrile

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An In-depth Technical Guide to **Furan-2,5-dicarbonitrile**: Structure, Synthesis, and Applications

Abstract

Furan-2,5-dicarbonitrile is a heterocyclic organic compound featuring a central furan ring symmetrically substituted with two nitrile groups. As a derivative of furan, a versatile and reactive synthon, it holds significant potential as a building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.^{[1][2]} Its rigid, planar structure and the high reactivity of its cyano groups make it an attractive precursor for creating complex molecular architectures, including polymers and pharmacologically active scaffolds.^[1] This guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, and key applications, tailored for researchers and professionals in chemical and drug development.

Introduction: The Significance of the Furan Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in numerous natural products and synthetic compounds of industrial and medicinal importance.^[3] While possessing aromatic character, its resonance energy is significantly lower than that of benzene, rendering it uniquely reactive and capable of undergoing dearomatization reactions under relatively mild conditions.^[2] This unique reactivity profile allows furan and its derivatives to serve as versatile synthons for a wide array of molecular targets.^[2]

Furan-2,5-dicarbonitrile (FDCAN) is a prime example of a functionalized furan. The introduction of two electron-withdrawing nitrile groups at the 2 and 5 positions profoundly influences the electronic properties and reactivity of the furan ring, enhancing its stability towards acidic conditions while providing reactive handles for further chemical transformations. [4] Its structural relationship to the widely studied furan-2,5-dicarboxylic acid (FDCA), a bio-based substitute for terephthalic acid in polyester production, underscores its potential as a valuable C6 building block derived from renewable resources. [5][6]

Molecular Structure and Nomenclature

The structural identity of a molecule is foundational to understanding its chemistry. **Furan-2,5-dicarbonitrile** is defined by a planar, five-membered furan ring with nitrile groups attached to the carbon atoms adjacent to the oxygen.

IUPAC Name: **furan-2,5-dicarbonitrile** [7][8][9]

Synonyms: 2,5-Dicyanofuran, 2,5-Furandicarbonitrile [1][9][10]

Molecular Formula: $C_6H_2N_2O$ [7][8]

Canonical SMILES: C1=C(OC(=C1)C#N)C#N [8][9]

Caption: Molecular graph of **furan-2,5-dicarbonitrile**.

Physicochemical Properties

The physical and chemical characteristics of FDCAN are crucial for its handling, storage, and application in synthesis. It is typically a solid at room temperature and is soluble in various polar organic solvents. [1]

Property	Value	Source
CAS Number	58491-62-6	[7][8]
Molecular Weight	118.09 g/mol	[7][8]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	63 °C	[9]
Boiling Point	213 °C (at 760 mmHg)	[9]
InChI Key	KCSYJHQYWTYFCM-UHFFFAOYSA-N	[7][8][9]

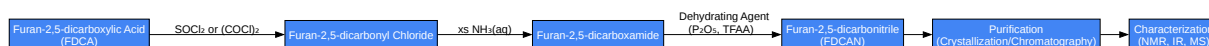
Synthesis and Reactivity

Synthetic Pathways

While numerous methods exist for synthesizing the core furan ring, such as the Paal-Knorr and Fiest-Benary syntheses,[11][12] the synthesis of FDCAN typically involves the modification of a pre-formed, 2,5-disubstituted furan. A common and logical precursor is furan-2,5-dicarboxylic acid (FDCA), which can be derived from biomass.[6][13]

A representative, though not exhaustive, synthetic route proceeds via the corresponding diamide, followed by dehydration. This is a classic and reliable method for nitrile formation.

Proposed Synthesis Workflow:



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Caption: General workflow for synthesis and validation of FDCAN.

Reactivity Profile

The chemistry of FDCAN is dictated by the interplay between the furan ring and the two nitrile functionalities.

- **Furan Ring:** The powerful electron-withdrawing nature of the two nitrile groups deactivates the furan ring towards electrophilic aromatic substitution. This effect, however, increases the ring's stability against acid-catalyzed polymerization or ring-opening, a common side reaction for electron-rich furans.[4]
- **Nitrile Groups:** The cyano groups are highly versatile functional handles. They can undergo nucleophilic addition, be hydrolyzed to carboxylic acids (yielding FDCA), or be reduced to form furan-2,5-diylldimethanamine, a valuable diamine monomer for polymer synthesis. This reactivity makes FDCAN a key intermediate for accessing a family of 2,5-disubstituted furan derivatives.[1]

Applications in Research and Drug Development

The unique structure of FDCAN makes it a valuable building block in several high-value chemical sectors.

- **Polymer Science:** As a direct analogue of terephthalonitrile, FDCAN is a promising bio-based monomer precursor. Its reduction product, furan-2,5-diylldimethanamine, or its hydrolysis product, FDCA, can be used to synthesize bio-based polyamides and polyesters (such as PEF, poly(ethylene furanoate)), which are being developed as sustainable alternatives to petroleum-based plastics like PET.[5][14]
- **Medicinal Chemistry:** The furan nucleus is a recognized pharmacophore present in numerous drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][15] FDCAN serves as a rigid scaffold onto which pharmacologically relevant groups can be introduced. The nitrile groups can be converted into amides, amines, or tetrazoles (a common carboxylic acid bioisostere), enabling the exploration of new chemical space in drug discovery programs.
- **Agrochemicals and Functional Materials:** The electron-deficient nature of the FDCAN ring system makes it a candidate for incorporation into organic electronic materials. Furthermore, its derivatives can be explored for applications in agrochemicals, where the furan scaffold is known to exhibit pesticidal and herbicidal activities.[1]

Experimental Protocols and Characterization

Trustworthy synthesis relies on a robust, verifiable protocol. The following section outlines a representative procedure for the synthesis of FDCAN from FDCA and the expected analytical data for its characterization.

Representative Synthesis of Furan-2,5-dicarboxamide (Intermediate)

Causality: This two-step protocol via the acid chloride is a standard laboratory method for converting carboxylic acids to primary amides. Thionyl chloride efficiently creates the highly reactive acyl chloride, which readily reacts with ammonia to form the stable amide, precipitating from the reaction mixture.

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2,5-dicarboxylic acid (1.0 eq).
- Add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has dissolved.
- Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude furan-2,5-dicarbonyl chloride is used directly in the next step.
- Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide (excess) with vigorous stirring.
- A white precipitate of furan-2,5-dicarboxamide will form. Continue stirring for 30 minutes.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Dehydration to Furan-2,5-dicarbonitrile

Causality: This step utilizes a powerful dehydrating agent to convert the primary amide groups into nitriles. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like

pyridine is a common and effective reagent system for this transformation under mild conditions.

- Suspend the dry furan-2,5-dicarboxamide (1.0 eq) in anhydrous dichloromethane or a similar inert solvent in a flask under a nitrogen atmosphere.
- Add anhydrous pyridine (3.0 eq) and cool the mixture in an ice bath.
- Slowly add trifluoroacetic anhydride (2.5 eq) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by carefully adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **furan-2,5-dicarbonitrile** by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized FDCAN must be confirmed using standard analytical techniques. The following table summarizes the expected spectral data based on its molecular structure.

Technique	Expected Data	Rationale
^1H NMR	δ ~7.4-7.6 ppm (singlet, 2H)	<p>Due to molecular symmetry, the two protons at the C3 and C4 positions are chemically and magnetically equivalent.</p> <p>The strong electron-withdrawing effect of the nitrile groups shifts this signal significantly downfield compared to unsubstituted furan (δ ~6.4 ppm).[16]</p>
^{13}C NMR	3 signals expected: δ ~115-120 ppm (C \equiv N), δ ~125-130 ppm (C3/C4), δ ~145-150 ppm (C2/C5)	The nitrile carbons appear in a characteristic region. The two sets of furan ring carbons are distinct, with the carbons directly attached to the nitrile groups (C2/C5) being the most deshielded.
IR (Infrared)	~2230-2240 cm^{-1} (strong, sharp), ~1500-1600 cm^{-1} (medium), ~1020 cm^{-1} (strong)	The sharp peak at ~2235 cm^{-1} is highly characteristic of an aromatic C \equiv N stretch. The other peaks correspond to C=C stretching and the C-O-C asymmetric stretch of the furan ring, respectively.
Mass Spec (MS)	$[\text{M}]^+$ at m/z = 118.02	The molecular ion peak corresponding to the exact mass of C ₆ H ₂ N ₂ O.

Safety and Handling

Furan-2,5-dicarbonitrile must be handled with appropriate caution in a laboratory setting.

- Signal Word: Danger[7]

- Hazard Statements:
 - H301: Toxic if swallowed[8]
 - H311: Toxic in contact with skin[8]
 - H331: Toxic if inhaled[8]
 - H315: Causes skin irritation[8]
 - H319: Causes serious eye irritation[8]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Furan-2,5-dicarbonitrile stands out as a molecule of significant synthetic utility. Its symmetric, rigid structure, combined with the versatile reactivity of its nitrile groups, establishes it as a valuable intermediate for materials science and medicinal chemistry. As the chemical industry continues its shift towards sustainable and bio-based feedstocks, the importance of platform molecules like FDCAN, derivable from biomass, is poised to grow, paving the way for the development of novel polymers, pharmaceuticals, and functional materials.

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